![molecular formula C13H21N3O B4278285 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B4278285.png)
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide
Overview
Description
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide, also known as EPMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research and drug development. This compound is a small molecule that has been synthesized through a variety of methods, and its mechanism of action and physiological effects are still being studied. In
Mechanism of Action
The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide is still being studied, but it is believed to work by inhibiting certain enzymes and pathways that are involved in cancer and inflammation. Specifically, N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. Additionally, N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and has been implicated in cancer.
Biochemical and Physiological Effects:
Studies have shown that N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide has a variety of biochemical and physiological effects. In vitro studies have shown that N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide inhibits the activity of COX-2 and HDAC, as well as other enzymes and pathways involved in cancer and inflammation. Additionally, N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent. In vivo studies have shown that N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide has anti-inflammatory effects, reducing inflammation in animal models of arthritis.
Advantages and Limitations for Lab Experiments
One advantage of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide is that it is a small molecule that can be easily synthesized and modified, making it useful for drug development research. Additionally, N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide has been shown to have strong fluorescence properties, making it useful for imaging studies. However, one limitation of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide is that its mechanism of action is still being studied, and its potential side effects and toxicity are not yet fully understood.
Future Directions
There are several future directions for research on N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide. One area of interest is its potential use as an anticancer agent, as studies have shown that it induces apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide and its potential side effects and toxicity. Another area of interest is the development of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide derivatives with improved properties, such as increased potency or selectivity for specific enzymes or pathways. Finally, N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide may have potential applications in other areas of research, such as imaging studies or the development of new drugs for other diseases.
Scientific Research Applications
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide has been studied for its potential applications in drug development, particularly as a potential treatment for cancer and inflammation. Studies have shown that N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide inhibits the activity of certain enzymes and pathways that are involved in these diseases, making it a promising candidate for further research. Additionally, N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide has been studied for its potential use as a fluorescent probe for imaging studies, as it has been shown to have strong fluorescence properties.
properties
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-3-16-9-12(10(2)15-16)8-14-13(17)11-6-4-5-7-11/h9,11H,3-8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNBKIVDQDOPGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



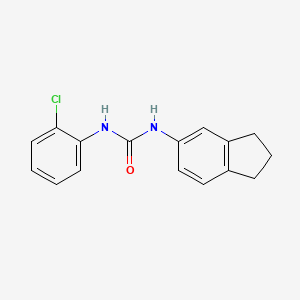
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylurea](/img/structure/B4278214.png)
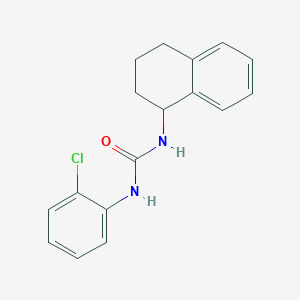
![N-1-naphthylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B4278219.png)
![N-(2-chlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4278221.png)
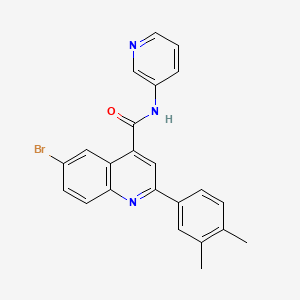

![N-[4-(acetylamino)phenyl]-6-bromo-2-(3-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4278235.png)
![2-{4-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4278249.png)
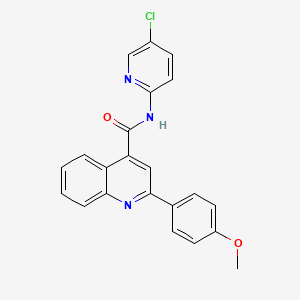
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-pyrazinecarboxamide](/img/structure/B4278260.png)
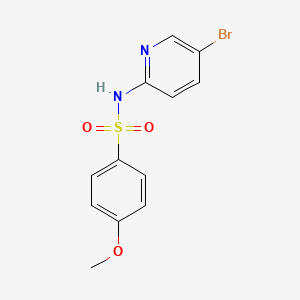
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methylphenyl)urea](/img/structure/B4278291.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea](/img/structure/B4278302.png)